molecular formula C11H14ClNO B1521332 [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol CAS No. 784100-54-5

[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol

Cat. No. B1521332
CAS RN: 784100-54-5
M. Wt: 211.69 g/mol
InChI Key: AKVQSNMSTBJAPG-UHFFFAOYSA-N
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Description

2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol (2CPPM) is a synthetic compound with potential applications in scientific research. It belongs to a class of compounds known as pyrrolidines, which are characterized by their nitrogen-containing ring structures. 2CPPM has been studied for its potential as an inhibitor of enzymes, as well as its ability to modulate the activity of certain proteins. Additionally, it has been investigated for its ability to interact with other small molecules, such as neurotransmitters.

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring is a common feature in many biologically active compounds, particularly in drug discovery. It’s valued for its ability to efficiently explore pharmacophore space due to its sp3 hybridization, contribution to stereochemistry, and increased three-dimensional coverage . The presence of the pyrrolidine ring in “[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol” could make it a candidate for the development of new drugs with selective biological targets.

Lead Optimization in Medicinal Chemistry

Stereochemistry plays a crucial role in the biological activity of compounds. The stereogenicity of the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins . This compound could be used in lead optimization studies to improve the selectivity and potency of pharmacological agents.

Scaffold for Synthesis of Complex Molecules

The pyrrolidine ring can serve as a versatile scaffold for the synthesis of more complex molecules. It can be constructed from various cyclic or acyclic precursors or functionalized if the ring is preformed, such as in proline derivatives . This adaptability makes “[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol” a valuable starting point for synthetic organic chemistry.

Study of Steric Factors in Biological Activity

The compound’s structure allows for the investigation of steric factors on biological activity. Understanding how the spatial orientation of substituents affects the interaction with biological targets is crucial for designing more effective drugs .

Exploration of 3D Pharmacophore Models

The non-planarity of the pyrrolidine ring introduces a phenomenon called “pseudorotation,” which is significant for the exploration of three-dimensional pharmacophore models . This characteristic can be particularly useful in the design of new compounds with specific biological activities.

Enantioselective Synthesis Research

Enantioselective synthesis is a critical aspect of producing compounds for pharmaceutical use. The different stereoisomers of the pyrrolidine ring can be explored to achieve enantioselective synthesis, which is essential for creating drugs with the desired chirality and efficacy .

Mechanism of Action

properties

IUPAC Name

(2-chloro-6-pyrrolidin-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,14H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVQSNMSTBJAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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